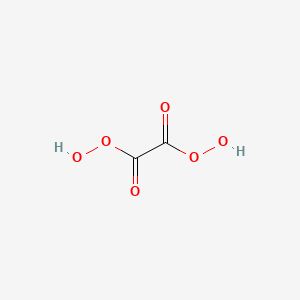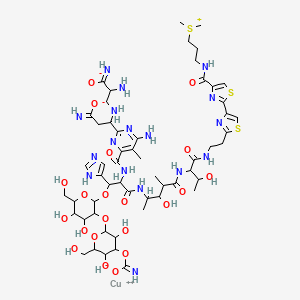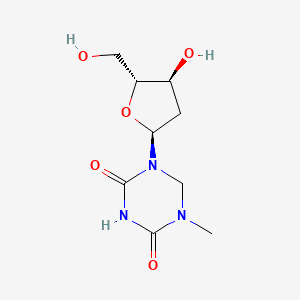
Strontium cation
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium cation, denoted as Sr²⁺, is a divalent cation derived from the element strontium, which belongs to the alkaline earth metals group in the periodic table. Strontium is a soft, silvery-white metallic element that is highly reactive chemically. It is commonly found in minerals such as celestite (strontium sulfate) and strontianite (strontium carbonate) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Strontium cation can be prepared through various methods, including liquid-liquid extraction and ion exchange. One common method involves the use of crown ethers in ionic liquids to extract strontium from acidic solutions. The extraction process can be represented by the following equation:
Sr2++CE+2NO3−↔[Sr⋅CE⋅(NO3)2]org
where CE represents the crown ether .
Industrial Production Methods
Industrial production of this compound often involves the separation of soluble Sr²⁺ ions from water, mainly seawater, through methods such as adsorption, chemical precipitation, ion exchange, membrane technology, and solvent extraction. Adsorption and membrane processes are particularly popular due to their efficiency and ease of regeneration .
Chemical Reactions Analysis
Types of Reactions
Strontium cation undergoes various types of chemical reactions, including:
Oxidation: Strontium reacts with oxygen to form strontium oxide (SrO).
Reduction: Strontium can be reduced from its compounds to elemental strontium.
Substitution: Strontium can replace other cations in compounds due to its similar ionic radius.
Common Reagents and Conditions
Hydrochloric Acid: Strontium reacts readily with hydrochloric acid to form strontium chloride (SrCl₂) and hydrogen gas.
Sulfuric Acid: Strontium reacts with sulfuric acid to form strontium sulfate (SrSO₄), which is insoluble in water .
Major Products
Strontium Hydroxide: Formed when strontium reacts with water.
Strontium Nitride: Formed when strontium reacts with nitrogen in the air .
Scientific Research Applications
Strontium cation has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of various strontium compounds and as a reagent in chemical reactions.
Biology: Strontium is used in bone regeneration and growth stimulation due to its similarity to calcium.
Medicine: Strontium-based nanoparticles are used in targeted drug delivery, bone density improvement, and as antimicrobial agents.
Industry: Strontium is used in pyrotechnics, metallurgy, and as a radiopacifier in dental materials
Mechanism of Action
Strontium cation exerts its effects through several mechanisms:
Bone Formation: Strontium increases bone formation by osteoblasts and reduces bone resorption by osteoclasts, making it useful in treating osteoporosis.
Calcium Signaling: Strontium mimics calcium in biological systems, influencing calcium signaling pathways and promoting bone health
Comparison with Similar Compounds
Strontium cation is similar to other alkaline earth metal cations such as calcium (Ca²⁺) and barium (Ba²⁺). it has unique properties that make it distinct:
Calcium (Ca²⁺): Both strontium and calcium are used in bone health, but strontium has a stronger effect on bone density and growth.
Barium (Ba²⁺): Strontium and barium share similar chemical properties, but strontium is less toxic and more biocompatible
Similar Compounds
- Calcium (Ca²⁺)
- Barium (Ba²⁺)
- Magnesium (Mg²⁺)
- Radium (Ra²⁺)
This compound’s unique combination of chemical reactivity, biological compatibility, and industrial utility makes it a valuable compound in various fields of research and application.
Properties
CAS No. |
22537-39-9 |
|---|---|
Molecular Formula |
Sr+2 |
Molecular Weight |
87.6 g/mol |
IUPAC Name |
strontium(2+) |
InChI |
InChI=1S/Sr/q+2 |
InChI Key |
PWYYWQHXAPXYMF-UHFFFAOYSA-N |
SMILES |
[Sr+2] |
Canonical SMILES |
[Sr+2] |
melting_point |
777°C |
Key on ui other cas no. |
145361-94-0 121831-99-0 66650-08-6 83015-89-8 7440-24-6 |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



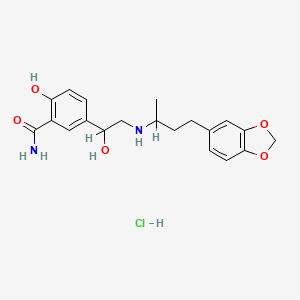
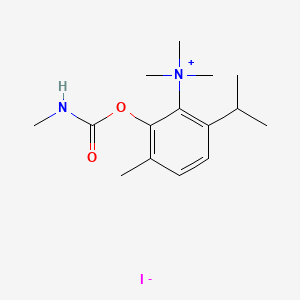
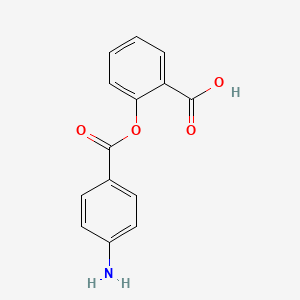

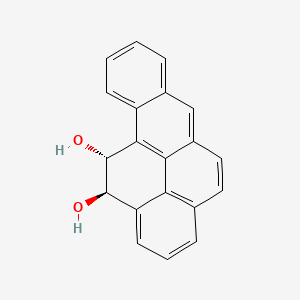
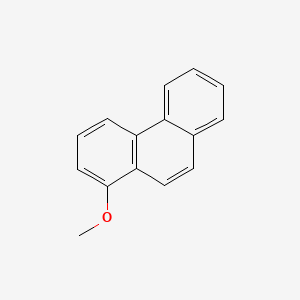
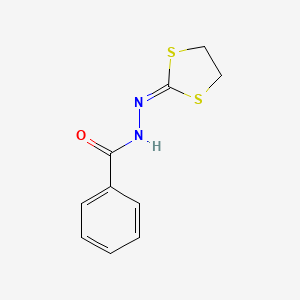
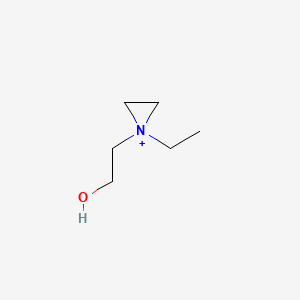
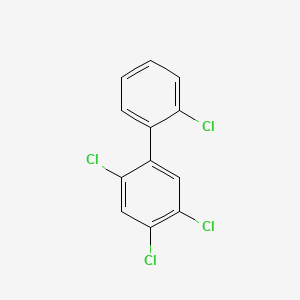
![chloromethyl (1R,9aR,10S,11aS)-1-[(ethoxycarbonyl)oxy]-10-hydroxy-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1-carboxylate](/img/structure/B1198990.png)
